molecular formula C17H24BNO5 B7960690 Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate

Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate

Cat. No.: B7960690
M. Wt: 333.2 g/mol
InChI Key: QQKCMXIVTFOCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate is an organic compound that features a boronic ester group. This compound is significant in organic synthesis due to its unique structure, which includes a boron atom within a dioxaborolane ring. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate is unique due to its combination of a boronic ester group with a carbamoyl and ester functional group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 4-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO5/c1-16(2)17(3,4)24-18(23-16)12-7-6-8-13(11-12)19-14(20)9-10-15(21)22-5/h6-8,11H,9-10H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKCMXIVTFOCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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